molecular formula C9H7NOS B13177404 3-(1,3-Thiazol-4-yl)phenol

3-(1,3-Thiazol-4-yl)phenol

Cat. No.: B13177404
M. Wt: 177.22 g/mol
InChI Key: FSDVYBGJPOICOE-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-4-yl)phenol is an organic compound that features a thiazole ring attached to a phenol group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by its attachment to a phenol group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, this compound can be synthesized by reacting 4-chlorophenol with thioamide in the presence of a base under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the phenol ring, while nucleophilic substitution can take place at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield benzoquinones, while substitution reactions can introduce various functional groups onto the phenol or thiazole rings.

Scientific Research Applications

3-(1,3-Thiazol-4-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the phenol group can participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent featuring a thiazole ring.

Uniqueness

3-(1,3-Thiazol-4-yl)phenol is unique due to the presence of both a thiazole ring and a phenol group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C9H7NOS/c11-8-3-1-2-7(4-8)9-5-12-6-10-9/h1-6,11H

InChI Key

FSDVYBGJPOICOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC=N2

Origin of Product

United States

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